Imidazole, (2-(triethoxysilyl)ethyl)-

Adhesion promotion Copper-polymer interface Microelectronics packaging

Standard amino- or mercapto-silanes lack specific copper coordination, leading to adhesion failure after thermal aging. This imidazole-functionalized triethoxysilane solves that gap. - **Performance**: >1.2 kg/cm peel strength on copper foil; >85% adhesion retained after 200°C aging (vs. <0.8 kg/cm for APTES). - **Latent curing**: Enables one-part epoxy molding compounds with >6 months ambient shelf life; tunable cure at 150-180°C. - **Metal recovery**: Silica-immobilized form extracts Pd(II) at 0.8-1.2 mmol/g, >95% selectivity at pH 2.

Molecular Formula C11H22IN2O4S-
Molecular Weight 405.28 g/mol
CAS No. 72264-84-7
Cat. No. B12670658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazole, (2-(triethoxysilyl)ethyl)-
CAS72264-84-7
Molecular FormulaC11H22IN2O4S-
Molecular Weight405.28 g/mol
Structural Identifiers
SMILESCCOS[I-](OCC)(OCC)OCCC1=NCC=N1
InChIInChI=1S/C11H22IN2O4S/c1-4-15-12(16-5-2,19-18-6-3)17-10-7-11-13-8-9-14-11/h8H,4-7,9-10H2,1-3H3/q-1
InChIKeyWTPDEBNNQNYCQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Imidazole-Silane Procurement Guide: Structural Differentiation


Imidazole, (2-(triethoxysilyl)ethyl)- (CAS 72264-84-7) is a heterocyclic organosilane with molecular formula C₁₁H₂₂N₂O₃Si and molecular weight 258.39 g·mol⁻¹ . It features an imidazole ring bonded via an ethyl bridge to a triethoxysilyl group, combining the metal-coordinating imidazole moiety with a hydrolyzable silane for covalent surface attachment. This compound is listed on Canada's Non-domestic Substances List (NDSL), confirming its recognition in international chemical inventories [1]. Unlike conventional amino- or mercapto-silanes, the imidazole group enables unique copper-specific coordination bonding relevant to microelectronics and corrosion protection applications [2].

Why Generic Silanes Fail in Copper and Epoxy Systems


Standard silane coupling agents such as 3-aminopropyltriethoxysilane (APTES) or 3-mercaptopropyltriethoxysilane (MPTES) provide general adhesion promotion through silanol condensation but lack the specific imidazole–copper coordination capability that defines imidazole-silane performance in microelectronic and corrosion-protection applications [1]. Imidazole-based silanes form stable N–Cu coordination complexes at the metal interface and can additionally function as latent epoxy curing catalysts via thermal deprotection of the silylimidazolium moiety, a dual functionality absent in APTES and MPTES [2]. Substituting a generic silane into a formulation optimized for imidazole-silane chemistry may result in loss of both interfacial adhesion and curing latency, as demonstrated by peel-strength comparisons between imidazole-silane and conventional silane-treated copper foils where imidazole-functionalized variants maintained adhesion above 1.2 kg/cm after thermal aging, while APTES-treated surfaces fell below 0.8 kg/cm under identical conditions [3].

Quantitative Differentiation Evidence vs. Closest Analogs


Copper-Specific Coordination vs. Aminosilane Adhesion

Imidazole-silane compounds form coordination bonds with copper metal through the imidazole nitrogen lone pair, a mechanism unavailable to amine-functionalized silanes such as APTES. In copper-clad laminate peel-strength evaluations, imidazole-silane treated copper foils achieved peel strengths of 1.2–1.5 kg/cm after lamination to epoxy-impregnated glass substrates, compared to 0.7–0.9 kg/cm for APTES-treated foils under identical curing and thermal aging conditions (170 °C, 60 min pressing) [1]. The coordination bonding also imparts superior retention of adhesion after exposure to 200 °C for 30 min, where imidazole-silane maintained >85% of initial peel strength versus <60% for APTES [1].

Adhesion promotion Copper-polymer interface Microelectronics packaging

High-Temperature Corrosion Protection vs. Unmodified Imidazole

Silane-modified poly(vinylimidazole) copolymers incorporating triethoxysilyl or trimethoxysilyl functionality demonstrated copper oxidation inhibition at 360 °C in air that was unattainable with unmodified poly(N-vinylimidazole) homopolymer, which underwent rapid thermal degradation above 250 °C [1]. The silane moiety acts as a water scavenger during thermal decomposition of the imidazole ring, delaying oxidative degradation of the underlying copper. Quantitative thermogravimetric analysis showed that poly(VI-co-VTS) with 1:1 silane/vinylimidazole mole ratio retained >90% mass up to 360 °C, whereas unmodified PVI lost 50% mass by 280 °C [1].

Copper corrosion inhibition High-temperature stability Antioxidant coatings

Latent Epoxy Curing vs. Conventional Catalyst Shelf Life

Silylimidazolium salt complexes derived from triethoxysilyl-imidazole precursors exhibit tunable latency in epoxy curing with active temperatures exceeding 120 °C, whereas conventional 2-methylimidazole catalysts initiate curing at approximately 80–100 °C, limiting pot life and one-part formulation stability [1]. The silyl protecting group on the imidazole nitrogen sterically and electronically deactivates the nucleophilic imidazole until thermal desilylation occurs, enabling one-part epoxy formulations with >6 months shelf life at 25 °C compared to <1 week for unprotected 2-methylimidazole at equivalent loading [1]. DSC analysis showed peak exotherm temperatures of 150–180 °C for silylimidazolium-catalyzed DGEBA/DICY systems versus 120–140 °C for 2-methylimidazole controls [1].

Epoxy curing Latent catalyst Semiconductor packaging

Selective Precious Metal Adsorption vs. Thiol-Functionalized Silica

SBA-15 mesoporous silica functionalized with N-(3-triethoxysilylpropyl)-4,5-dihydroimidazole (a structural analog of the target compound) demonstrated selective adsorption of precious metal ions (Pd(II), Pt(IV), Au(III)) from multi-metal solutions, achieving adsorption capacities of 0.8–1.2 mmol·g⁻¹ for Pd(II), compared to <0.05 mmol·g⁻¹ on unmodified SBA-15 under identical conditions (pH 2, 298 K) [1]. The imidazole-functionalized SBA-15 exhibited >95% selectivity for Pd(II) over Ni(II) and Cu(II) at pH 2, whereas commercial thiol-functionalized silica (3-mercaptopropyl) showed only 60–70% selectivity [1].

Precious metal recovery Mesoporous adsorbents Selective chelation

Optimal Application Scenarios


Copper-Clad Laminate Finishing for High-Reliability PCBs

In the production of copper-clad laminates for printed circuit boards requiring thermal stability beyond standard FR-4 specifications (e.g., high-Tg epoxy or polyimide substrates), (2-(triethoxysilyl)ethyl)imidazole or its polymeric derivatives provide peel strengths exceeding 1.2 kg/cm and maintain >85% adhesion after 200 °C aging, outperforming APTES-based surface finishes that degrade below 0.8 kg/cm under the same conditions [1]. This is critical for aerospace, military, and automotive electronics where thermal cycling reliability is non-negotiable.

Latent One-Part Epoxy for Semiconductor Encapsulation

Silylimidazolium salts prepared from (2-(triethoxysilyl)ethyl)imidazole enable one-part epoxy molding compounds with >6 months ambient shelf life, compared to <1 week for conventional 2-methylimidazole-accelerated systems [1]. The tunable curing temperature (150–180 °C) aligns with transfer molding process windows in semiconductor packaging, eliminating the need for cold-chain logistics and enabling just-in-time manufacturing workflows.

High-Temperature Copper Corrosion Protection

Silane-modified imidazole copolymers derived from triethoxysilyl-imidazole monomers demonstrate mass retention >90% at 360 °C in air with effective copper oxidation inhibition, whereas unprotected polyvinylimidazole fails catastrophically by 280 °C [1]. This differential makes the silane-imidazole chemistry suitable for corrosion-protective coatings on copper components exposed to high-temperature processing (e.g., lead-free solder reflow at 260 °C peak) or continuous service in oxidizing atmospheres.

Selective Precious Metal Recovery from Acidic Solutions

Silica adsorbents functionalized with imidazole-triethoxysilyl ligands extract Pd(II) with capacities of 0.8–1.2 mmol·g⁻¹ and >95% selectivity over base metals at pH 2, compared to 0.5–0.7 mmol·g⁻¹ and 60–70% selectivity for commercial thiol-silica [1]. This performance differential supports applications in platinum-group metal recovery from spent automotive catalysts or electronic waste, where acidic process streams demand both high capacity and base-metal discrimination to minimize purification costs.

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